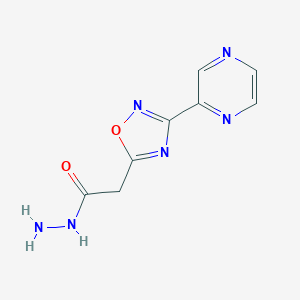

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide

説明

特性

IUPAC Name |

2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O2/c9-13-6(15)3-7-12-8(14-16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZQEORKTFGMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381358 | |

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-77-7 | |

| Record name | 2-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Phosphorus Oxychloride-Mediated Cyclization

A widely adopted method involves the cyclodehydration of pyrazine-2-carbohydrazide derivatives using phosphorus oxychloride (POCl₃). In a representative procedure, pyrazine-2-carbohydrazide is reacted with cyanoacetic acid hydrazide in the presence of POCl₃ at 80°C for 4–6 hours. The reaction proceeds via the formation of an intermediate acylhydrazide, which undergoes intramolecular cyclization to yield the 1,2,4-oxadiazole core.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile.

-

Temperature: 80°C under reflux.

-

Catalyst: POCl₃ (3–5 equivalents).

The product is characterized by IR spectroscopy (C=N stretch at 1581–1704 cm⁻¹) and ¹H NMR (pyrazine protons at δ 8.5–8.7 ppm).

Hydrazide-Hydrazone Oxidative Cyclization

An alternative route employs oxidative cyclization of hydrazide-hydrazones. Pyrazine-2-carbohydrazide is condensed with aldehydes (e.g., glyoxylic acid) to form a hydrazone intermediate, which is treated with iodine (I₂) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This method avoids harsh acidic conditions and achieves moderate yields (60–76%).

Optimization Notes:

-

Oxidizing Agents: I₂, KMnO₄, or chloramine-T.

-

Limitation: Lower yields for electron-deficient pyrazine derivatives.

Coupling Reactions for Functionalization

HATU-Mediated Amide Coupling

Post-cyclization functionalization is achieved via coupling reactions. The amino group of intermediate 4-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-2-yl]aniline is reacted with acetic hydrazide using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA).

Procedure:

-

Reagents: HATU (0.3 equiv.), DIPEA (2 equiv.), acetic hydrazide (1.2 equiv.).

-

Solvent: DCM at room temperature for 3–5 hours.

Critical Parameters:

-

Inorganic bases (e.g., NaOH) fail to initiate coupling.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ Cyclodehydration | POCl₃, DCM | 70–85% | High efficiency, scalable | Corrosive reagents |

| I₂/K₂CO₃ Cyclization | I₂, K₂CO₃, DMF | 60–76% | Mild conditions, no acids | Lower yields for complex substrates |

| HATU Coupling | HATU, DIPEA, DCM | 85–90% | High functional group tolerance | Costly reagents |

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization in ethanol or ethyl acetate, achieving >98% purity (HPLC). Suppliers report melting points of 184°C, consistent with literature.

化学反応の分析

Types of Reactions

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyrazine ring.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising antimicrobial properties. A study demonstrated that derivatives of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit specific kinases involved in cell proliferation has been highlighted as a potential therapeutic target for cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation, this compound reduced edema and inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticidal Activity

The compound exhibits insecticidal properties against agricultural pests. Studies have shown that formulations containing this compound can effectively control pests like aphids and whiteflies. This can be attributed to its neurotoxic effects on these insects, leading to paralysis and death .

Herbicidal Effects

In addition to its insecticidal properties, the compound has shown herbicidal activity against certain weed species. Field trials demonstrated a significant reduction in weed biomass when treated with this compound, indicating its potential as a selective herbicide in crop management systems .

Material Science Applications

Polymeric Composites

In material science, this compound has been explored for its incorporation into polymeric composites. Its presence enhances the thermal stability and mechanical strength of polymers used in various applications ranging from packaging materials to construction composites .

Case Studies

作用機序

The mechanism of action of 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Triazole vs. Oxadiazole Cores

Compounds such as 2-[3-(2-Pyridinyl)-1H-1,2,4-triazol-5-yl]acetohydrazide () and 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide () replace the oxadiazole core with a triazole ring. Key differences include:

- Biological Activity : Triazole derivatives often exhibit antimicrobial or antifungal activity due to their ability to chelate metal ions, whereas oxadiazole-pyrazine hybrids may target nucleic acid-binding proteins or kinases .

¹Calculated based on molecular formula C₉H₈N₆O₂.

Pyrazine-Containing Analogues

The pyrazine moiety distinguishes the target compound from derivatives like 2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide () and 2-(2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (). Key comparisons:

- Planarity and Binding Affinity : Pyrazine’s planar structure enhances stacking interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

- Synthetic Accessibility : Pyrazine-oxadiazole hybrids often require multi-step cyclization, whereas triazole derivatives are synthesized via Cu-catalyzed azide-alkyne cycloaddition (Click chemistry) .

Pharmacokinetic and Physicochemical Properties

- Solubility : The acetohydrazide group in the target compound improves aqueous solubility compared to methyl ester derivatives (e.g., Methyl 2-(6-Fluoro-1H-indol-3-yl)acetate , ).

生物活性

2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazides that have shown promise in various pharmacological applications, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H8N6O2

- Molecular Weight : 220.192 g/mol

- CAS Number : 175203-77-7

- SMILES Notation : NNC(=O)CC1=NC(=NO1)C1=NC=CN=C1

Synthesis

The synthesis of this compound typically involves the reaction of pyrazinyl oxadiazole derivatives with acetic hydrazide under controlled conditions. The procedure includes:

- Formation of the oxadiazole ring via cyclization reactions.

- Hydrazide formation through the reaction with acetic acid derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyrazinyl oxadiazoles. For instance:

- A related compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 11 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays:

- In vitro studies indicated that compounds similar to this hydrazide exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and P388 (leukemia), with IC50 values reported as low as 2.8 µM for some derivatives .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized several pyrazole derivatives linked to oxadiazoles and evaluated their biological activities. The findings indicated that these compounds displayed promising antibacterial and anticancer activities. Specifically:

- Compounds showed potent activity against bacterial strains with MIC values comparable to standard antibiotics .

Study 2: Structure Activity Relationship (SAR)

Research exploring the structure–activity relationship highlighted that modifications in the oxadiazole moiety significantly influenced the biological activity of the compounds. For example:

- Substituents on the pyrazine ring were found to enhance antibacterial efficacy while maintaining low cytotoxicity in normal cell lines .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide?

The compound is typically synthesized via cyclization of hydrazide intermediates. A common method involves reacting substituted hydrazides with phosphorylating agents like POCl₃ at elevated temperatures (120°C), followed by purification via recrystallization or column chromatography. For example, cyclization of hydrazide precursors with POCl₃ under reflux conditions has been used to form 1,2,4-oxadiazole cores in structurally similar compounds . Key steps include:

- Hydrazide preparation : Reacting carboxylic acid derivatives with hydrazine hydrate.

- Cyclization : Using POCl₃ or other dehydrating agents to form the oxadiazole ring.

- Purification : Employing silica gel chromatography or ethanol-water recrystallization for high purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Standard characterization includes:

- IR spectroscopy : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, N-H stretches for hydrazide).

- ¹H/¹³C NMR : To verify proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.5 ppm) and carbon backbone.

- Mass spectrometry (MS) : For molecular ion confirmation and fragmentation patterns.

- Elemental analysis : To validate stoichiometric composition .

Q. What preliminary biological activities are associated with its structural analogs?

Pyrazine and oxadiazole moieties are linked to antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, thiazole-pyrazine hybrids exhibit antitumor activity via kinase inhibition, while oxadiazoles show antimicrobial effects by disrupting bacterial membranes . Initial screening should prioritize:

- Cytotoxicity assays (e.g., MTT against cancer cell lines).

- Antimicrobial testing (e.g., MIC determination against Gram-positive/negative bacteria).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced optimization strategies include:

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates.

- Computational guidance : Quantum chemical calculations (e.g., DFT) predict transition states and energetics, reducing trial-and-error experimentation .

- In-situ monitoring : Use HPLC or TLC to track reaction progress and adjust parameters dynamically.

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in IC₅₀ values or efficacy often arise from:

- Assay variability : Standardize protocols (e.g., AOAC guidelines for enzyme inhibition ).

- Compound purity : Validate via HPLC (>95% purity) and elemental analysis.

- Cellular context : Test multiple cell lines to account for tissue-specific responses.

- Mechanistic studies : Use molecular docking to confirm target binding or SPR to assess binding kinetics .

Q. What computational methods predict the compound’s reactivity or target interactions?

- Reaction path modeling : Tools like Gaussian or ORCA simulate reaction mechanisms and transition states .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., kinases, DNA).

- ADMET profiling : SwissADME or pkCSM evaluates pharmacokinetic properties to prioritize derivatives .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazine ring to enhance electrophilicity .

- Bioisosteric replacement : Replace the oxadiazole with 1,3,4-thiadiazole to improve metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography or NMR titration .

Methodological Considerations

- Data validation : Cross-reference spectral data with PubChem entries or crystallographic databases (e.g., CCDC) .

- Ethical compliance : Follow CRDC guidelines for chemical engineering research (e.g., RDF2050112 for reactor design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。